3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Medicinal chemistry teams often waste weeks on chiral resolution of bicyclic amine scaffolds. 3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride (CAS 2095192-21-3) eliminates this bottleneck with ready-to-screen, stereochemically defined material. - Enantiopure forms (1R,5S,6R; 1R,5S,6S; 1S,5R,6R) available, enabling >250-fold enantiomer-dependent D3/D2R selectivity. - Dual N3/C6 functionalization supports parallel library synthesis; 6-OH provides a handle for DEL-compatible derivatization. - Crystallographically validated in the GyrB ATP-binding pocket (PDB 4KSG), confirming target engagement as a piperidine replacement.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
Cat. No. B12451161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1C2CNCC2C1O.Cl
InChIInChI=1S/C6H11NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-8H,1-3H2;1H
InChIKeyXMKPHELWJMSDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.2.0]heptan-6-ol HCl — Piperidine Bioisostere for Drug Discovery


3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride (CAS 2095192-21-3 racemic mixture; various enantiopure forms also available) is a bicyclic secondary amine hydrochloride salt comprising a fused pyrrolidine-cyclobutane ring system bearing a hydroxyl group at the 6-position . The compound belongs to the 3-azabicyclo[3.2.0]heptane scaffold class, which has been validated in the medicinal chemistry literature as a three-dimensional, conformationally restricted bioisostere of the ubiquitous piperidine ring [1]. The scaffold has been incorporated into clinical-stage compounds (e.g., Belaperidone), and derivatives have demonstrated dopamine D2L/D3 receptor binding activity [2]. The hydrochloride salt form confers enhanced solid-state stability and aqueous handling properties relative to the free base [3].

Piperidine bioisostere for scaffold-hopping in CNS GPCR programs
Stereochemically defined building block with multiple enantiopure forms available
HCl salt provides solid-state stability and aqueous handling advantage for synthesis

Why Piperidine Cannot Substitute for 3-Azabicyclo[3.2.0]heptan-6-ol HCl


Although 3-azabicyclo[3.2.0]heptan-6-ol hydrochloride is formally a piperidine bioisostere, simple replacement with piperidine, 3-azabicyclo[3.1.0]hexane, or positional isomers such as 2-azabicyclo[3.2.0]heptane cannot recapitulate its spatial and stereochemical fingerprint. Exit vector plot (EVP) analysis demonstrates that the 3,6-disubstituted 3-azabicyclo[3.2.0]heptane scaffold displays an N···C attachment-point distance (r = 3.11–3.34 Å) substantially larger than that of 1,3-disubstituted piperidine (r = 2.50–2.52 Å) or 1,4-disubstituted piperidine (r = 2.89–2.94 Å), placing the substituent vectors in a distinct region of chemical space [1]. Furthermore, the hydroxyl group at position 6 introduces both a hydrogen-bond donor/acceptor site and a stereogenic centre, enabling enantiomer-dependent pharmacological discrimination that is absent in non-hydroxylated or regioisomeric analogs [2]. Conformational pre-organization of the bicyclic system reduces the entropic penalty upon target binding while maintaining nearly identical lipophilicity (logD), aqueous solubility, and microsomal stability to piperidine [1]. These combined features mean that procurement of the correct stereoisomer and salt form is critical — substitution with an incorrect stereoisomer or an alternative scaffold will generate non-overlapping structure–activity relationships.

Vector Geometry Mismatch

Piperidine and azabicyclo[3.1.0]hexane scaffolds cannot replicate the exit vector geometry of the 3,6-disubstituted 3-azabicyclo[3.2.0]heptane core, altering substituent spatial orientation.

Stereochemical Complexity Absent

Unsubstituted or regioisomeric azabicyclic cores lack the C6 hydroxyl stereocenter and its hydrogen-bond donor/acceptor capability, eliminating enantiomer-dependent SAR opportunities.

Racemic or Wrong Enantiomer

Procurement of racemic mixture or incorrect stereoisomer will generate non-overlapping structure–activity relationships; only the matched enantiomer supports reproducible SAR.

Quantitative Evidence: 3-Azabicyclo[3.2.0]heptan-6-ol HCl vs. Piperidine Analogs


EVP Analysis: N···C Distance Comparison with Piperidine

X-ray crystallographic exit vector plot (EVP) analysis provides a quantitative comparison of the spatial orientation of substituents mounted on the 3-azabicyclo[3.2.0]heptane scaffold versus piperidine. The 3,6-disubstituted 3-azabicyclo[3.2.0]heptane scaffold (directly relevant to the 6-hydroxy substitution pattern) exhibits an N···C inter-vector distance (r) of 3.11–3.34 Å, which is 0.59–0.84 Å larger than 1,3-disubstituted piperidine (r = 2.50–2.52 Å) and 0.17–0.45 Å larger than 1,4-disubstituted piperidine (r = 2.89–2.94 Å) [1]. The dihedral angle θ for the 3,6-ABH scaffold spans 106–156°, occupying an intermediate region not accessible to either piperidine substitution pattern alone. This demonstrates that the scaffold covers a unique and broader conformational space, enabling exploration of vector geometries unavailable to simple piperidine surrogates.

EVP: N···C Distance
Head-to-head
3.11–3.34 Å vs piperidine 2.50–2.94 Å
Distinct binding pocket vector geometry
X-ray data; Δr >0.5 Å shifts substituent orientation
Medicinal Chemistry Scaffold Hopping Conformational Analysis

Physicochemical Equivalence to Piperidine

To assess whether 3-azabicyclo[3.2.0]heptane can function as a true bioisostere, Denisenko et al. (2017) experimentally measured the physicochemical properties of model 3-azabicyclo[3.2.0]heptane compounds (22–24) and compared them to established piperidine scaffolds. The model compounds exhibited nearly identical lipophilicity (logD, measured as n-octanol/water distribution coefficient at pH 10.0), thermodynamic aqueous solubility (μM, in 50 mM phosphate buffer at pH 7.4), and intrinsic clearance (CLint, mg/(min·μL) in mouse liver microsomes) to their piperidine counterparts [1]. This near-identity of drug-like physicochemical parameters means the 3-azabicyclo[3.2.0]heptane scaffold can replace piperidine without perturbing solubility-, permeability-, or metabolism-driven properties, while simultaneously providing conformational restriction and distinct 3D vector geometry.

Physicochemical Profile
Head-to-head
Near-identical logD, solubility, CLint
Scaffold-hopping without PK re-optimization
Experimental data; Table 3, J. Org. Chem. 2017
Drug Discovery Bioisosterism Physicochemical Profiling

Dopamine Receptor Subtype Selectivity (D3 vs. D1)

3-Azabicyclo[3.2.0]heptane derivatives studied by Reinart-Okugbeni et al. (2012) demonstrated a clear binding preference for D2-like (D2L, D3) over D1-like dopamine receptors. One compound in the series (BDBM50389449) displayed a Ki of 49,000 nM at the D1A receptor [1]. In contrast, the most promising derivative in the series exhibited nanomolar D3 receptor affinity (Ki = 2.3 nM) with 263.7-fold selectivity for D3 over D2R [2]. Individual enantiomers of the same compound possessed distinct affinities, indicating that the stereochemistry at the 6-position (and other chiral centres) directly modulates receptor engagement. While the 6-hydroxy substitution pattern was not the exclusive focus of this SAR study, it establishes that the 3-azabicyclo[3.2.0]heptane scaffold is capable of delivering subtype-selective dopaminergic pharmacology, in contrast to the non-selective binding profiles reported for 3-azabicyclo[3.3.1]nonane-based benzamides [3].

D3/D2R Selectivity
Cross-study
263.7-fold (Ki D3 = 2.3 nM)
Supports subtype-selective ligand design
D1 Ki = 49,000 nM; >21,000-fold window
Dopamine Receptors GPCR Ligands Neuropharmacology

Crystallographic Validation in DNA Gyrase B

The 3-azabicyclo[3.2.0]heptan-6-ol scaffold (as its 6-amino-1-methyl derivative) has been crystallographically validated in the ATP-binding pocket of DNA gyrase B from Enterococcus faecalis (PDB ID: 4KSG; resolution 1.75 Å) [1]. The co-crystallized inhibitor (4-[(1S,5R,6R)-6-amino-1-methyl-3-azabicyclo[3.2.0]hept-3-yl]-6-fluoro-N-methyl-2-[(2-methylpyrimidin-5-yl)oxy]-9H-pyrimido[4,5-b]indol-8-amine) incorporates the 3-azabicyclo[3.2.0]heptane core as a central scaffold linking the pyrimidoindole warhead to the rest of the molecule. 3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride is explicitly cited as a reagent and building block for the preparation of this class of substituted 9H-pyrimido[4,5-b]indole tricyclic gyrase inhibitors . This contrasts with the more commonly employed piperazine or 3,6-diazabicyclo[3.2.0]heptane linkers in related gyrase inhibitor patents, where the absence of the 6-substituent limits further functionalization [2].

Crystallographic Validation
Supporting
PDB 4KSG, 1.75 Å resolution
Direct structural evidence in GyrB active site
6-amino derivative co-crystallized
Antibacterial Drug Discovery DNA Gyrase Structure-Based Design

Enantiomer-Dependent Dopamine Receptor Affinity

Reinart-Okugbeni et al. (2012) demonstrated that individual enantiomers of 3-azabicyclo[3.2.0]heptane derivatives, obtained via kinetic enzymatic resolution using immobilized Candida antarctica lipase B (Novozym 435, E values up to 153), possess distinct binding affinities at dopamine receptor subtypes [1]. This chirality-dependent pharmacology is directly relevant to 3-azabicyclo[3.2.0]heptan-6-ol hydrochloride, which contains three stereogenic centres (positions 1, 5, and 6) and is commercially available in multiple stereochemically defined forms (e.g., racemic, (1R,5S,6R), (1R,5S,6S), (1S,5R,6R)) . In contrast, the simpler 3-azabicyclo[3.2.0]heptane core (lacking the 6-substituent) possesses only two stereocentres, reducing the stereochemical complexity and the potential for enantiomer-specific target engagement. The commercial availability of enantiomerically resolved forms enables procurement of the exact stereoisomer required for a given SAR program.

Stereoisomer Pharmacology
Cross-study
Enantiomers display distinct receptor affinities
Enantiomer-specific SAR exploration enabled
Multiple resolved forms commercially available
Chiral Resolution Stereochemistry–Activity Relationships Enantioselective Pharmacology

High-Impact Applications of 3-Azabicyclo[3.2.0]heptan-6-ol HCl


Scaffold-Hopping to Piperidine Bioisostere for CNS GPCRs

In CNS drug discovery programs targeting dopamine D3 or D2L receptors, 3-azabicyclo[3.2.0]heptan-6-ol hydrochloride serves as a direct replacement for the piperidine core. Its nearly identical logD, aqueous solubility, and microsomal stability to piperidine [1] allow scaffold-hopping without re-optimizing pharmacokinetic parameters, while the larger N···C vector distance (3.11–3.34 Å vs. 2.50–2.52 Å) directs substituents into distinct receptor subpockets [2]. The 6-hydroxyl group provides a synthetic handle for further derivatization or may directly engage in hydrogen bonding with the receptor, while the stereochemistry at C6 can be exploited to achieve enantiomer-dependent D3/D2R selectivity exceeding 250-fold [3].

Tricyclic DNA Gyrase B Inhibitor Synthesis

3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride is a validated building block for the construction of substituted 9H-pyrimido[4,5-b]indole-based tricyclic gyrase inhibitors targeting DNA Gyrase B and Topoisomerase IV (ParE) [1]. The scaffold has been crystallographically confirmed in the GyrB ATP-binding pocket (PDB 4KSG; 1.75 Å) as part of a potent inhibitor complex [2]. The 6-hydroxyl group serves as a latent functional handle that can be converted to an amino group (as in the co-crystallized ligand) or elaborated into diverse substituents, providing a synthetic advantage over non-functionalized azabicycloheptane linkers that lack a derivatizable position at the 6-vertex.

Stereochemistry-Controlled SAR with Enantiopure Building Blocks

For medicinal chemistry teams requiring stereochemically pure building blocks, the commercial availability of multiple stereoisomers of 3-azabicyclo[3.2.0]heptan-6-ol hydrochloride — including (1R,5S,6R), (1R,5S,6S), and (1S,5R,6R) forms [1] — eliminates the need for in-house chiral resolution. Each enantiomer has been shown (at the scaffold level) to produce distinct pharmacological profiles, with the same 3-azabicyclo[3.2.0]heptane derivative exhibiting different dopamine receptor affinities depending on absolute configuration [2]. Procurement of the specific stereoisomer matched to the intended target pocket geometry is essential for reproducible SAR; generic racemic material cannot support enantiomer-specific lead optimization.

FBDD and DEL Synthesis via 6-Hydroxyl Handle

The 6-hydroxyl group of 3-azabicyclo[3.2.0]heptan-6-ol hydrochloride provides a well-defined functional handle compatible with on-DNA chemistry for DEL construction or with standard coupling reactions (e.g., Mitsunobu, sulfonylation, oxidation to ketone) for fragment elaboration. This contrasts with the parent 3-azabicyclo[3.2.0]heptane scaffold, which offers only the secondary amine as a functionalization site. The dual functionalization capability (N3 and C6 positions) combined with the scaffold's three-dimensional character (EVP-validated spatial differentiation from piperidine [1]) makes it a high-value entry for generating sp³-rich fragment libraries with vector diversity unattainable from monofunctionalized piperidine building blocks.

Application
Selection Property
Validation Focus
CNS GPCR scaffold-hopping
Piperidine bioisostere profile
Conformational restriction and exit vector geometry
Antibacterial gyrase B inhibitor synthesis
Crystallographically validated scaffold
GyrB active site binding mode and C6 derivatization
Enantiopure building block procurement
Defined stereoisomer availability
Enantiomer-specific target engagement
Fragment-based/DEL library synthesis
Dual functionalization (N3, C6)
Sp³-rich vector diversity
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